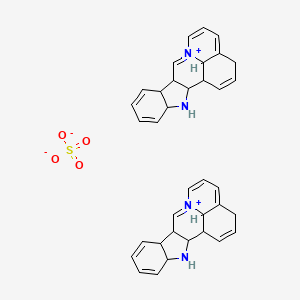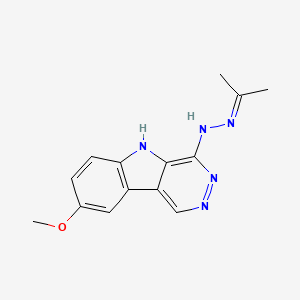
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-methoxy-, (1-methylethylidene)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-methoxy-, (1-methylethylidene)hydrazone is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyridazinoindole family, known for its diverse pharmacological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-methoxy-, (1-methylethylidene)hydrazone typically involves the reaction of ethyl 3-formyl-1H-indole-2-carboxylate with hydrazine hydrate in ethanol under reflux conditions . This reaction yields 3,5-dihydro-4H-pyridazino(4,5-b)indol-4-one. The Michael addition of this nucleophile to acrylonitrile in ethanol containing triethylamine results in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned reaction conditions, with optimization for yield and purity through various purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-methoxy-, (1-methylethylidene)hydrazone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydride donors.
Substitution: Nucleophilic substitution reactions are common, especially at the indole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in alcohols or amines .
Aplicaciones Científicas De Investigación
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-methoxy-, (1-methylethylidene)hydrazone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential as an anti-cancer agent, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K) and DYRK1A
Mecanismo De Acción
The mechanism of action of 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-methoxy-, (1-methylethylidene)hydrazone involves the inhibition of key enzymes and signaling pathways. It acts as an inhibitor of PI3K and DYRK1A, which are involved in cell growth, survival, and metabolism. By inhibiting these pathways, the compound induces apoptosis in cancer cells and inhibits tumor growth .
Comparación Con Compuestos Similares
Similar Compounds
Pyridazinoindole derivatives: These compounds share a similar core structure and exhibit comparable pharmacological activities.
β-Carboline and γ-Carboline derivatives: These compounds are structurally related and also display anti-cancer and anti-microbial properties.
Uniqueness
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-methoxy-, (1-methylethylidene)hydrazone is unique due to its specific substitution pattern, which enhances its binding affinity to biological targets and improves its pharmacological profile compared to other similar compounds .
Propiedades
Número CAS |
107891-09-8 |
|---|---|
Fórmula molecular |
C14H15N5O |
Peso molecular |
269.30 g/mol |
Nombre IUPAC |
8-methoxy-N-(propan-2-ylideneamino)-5H-pyridazino[4,5-b]indol-4-amine |
InChI |
InChI=1S/C14H15N5O/c1-8(2)17-19-14-13-11(7-15-18-14)10-6-9(20-3)4-5-12(10)16-13/h4-7,16H,1-3H3,(H,18,19) |
Clave InChI |
NWVFESPZRGDNQJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=NNC1=C2C(=CN=N1)C3=C(N2)C=CC(=C3)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


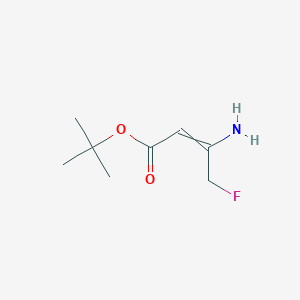
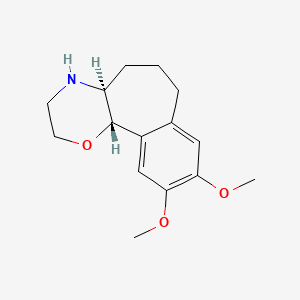

![2-[4-(Dimethylamino)phenyl]-4,7-diphenyl-1H-indene-1,3(2H)-dione](/img/structure/B14330157.png)
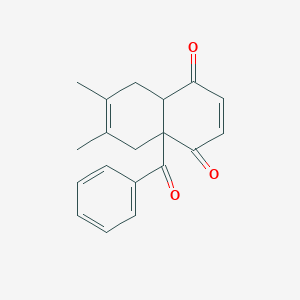
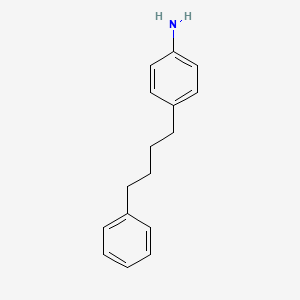

![N'-[2,3-Bis(4-hydroxyphenyl)pentyl]-N-(2-chloroethyl)-N-nitrosourea](/img/structure/B14330174.png)

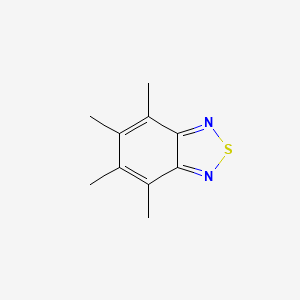
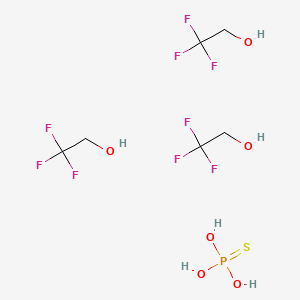
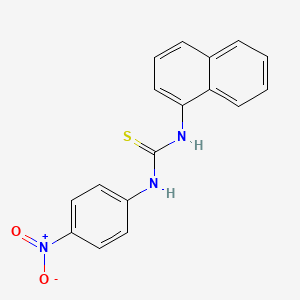
![4-[(Cyclohex-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14330201.png)
